molecular formula C7H9N3O3 B12839357 2-(5-Carbamoyl-1H-pyrazol-1-yl)ethyl formate

2-(5-Carbamoyl-1H-pyrazol-1-yl)ethyl formate

Cat. No.: B12839357
M. Wt: 183.16 g/mol
InChI Key: LSMUFCLGGFPURB-UHFFFAOYSA-N
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Description

2-(5-Carbamoyl-1H-pyrazol-1-yl)ethyl formate is a chemical compound with the molecular formula C7H9N3O3 and a molecular weight of 183.16 g/mol This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazones with formic acid derivatives under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(5-Carbamoyl-1H-pyrazol-1-yl)ethyl formate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Carbamoyl-1H-pyrazol-1-yl)ethyl formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can lead to a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Carbamoyl-1H-pyrazol-1-yl)ethyl formate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The carbamoyl and formate groups may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 3,5-Dimethylpyrazole
  • 4-Nitropyrazole
  • 1-Phenylpyrazole

Uniqueness

The combination of these functional groups with the pyrazole ring structure provides a distinct set of properties that differentiate it from other pyrazole derivatives .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

2-(5-carbamoylpyrazol-1-yl)ethyl formate

InChI

InChI=1S/C7H9N3O3/c8-7(12)6-1-2-9-10(6)3-4-13-5-11/h1-2,5H,3-4H2,(H2,8,12)

InChI Key

LSMUFCLGGFPURB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CCOC=O)C(=O)N

Origin of Product

United States

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